(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one
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Overview
Description
(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one is an organic compound that belongs to the class of butenones. These compounds are characterized by the presence of a butenone moiety, which is a four-carbon chain with a double bond and a ketone group. The compound also features two aromatic rings, one with methoxy groups and the other with methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base. The reaction may proceed through a Knoevenagel condensation followed by a Michael addition to form the final product. Common bases used in such reactions include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-4-anilino-3-buten-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(2,4-dimethylanilino)-3-buten-2-one
Uniqueness
The uniqueness of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-4-(3,4-dimethylanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-6-8-17(10-14(13)2)21-12-18(15(3)22)16-7-9-19(23-4)20(11-16)24-5/h6-12,21H,1-5H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLGJARRHVZIE-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C2=CC(=C(C=C2)OC)OC)/C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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